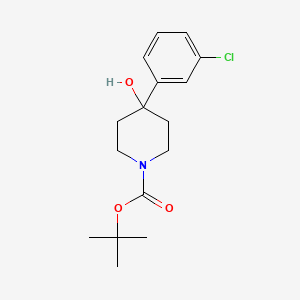

1-BOC-4-(3-CHLOROPHENYL)-4-HYDROXYPIPERIDINE

Description

Chemical Registry Information

The compound is registered under CAS Number 871112-37-7 and has a molecular formula of C₁₆H₂₂ClNO₃ , corresponding to a molecular weight of 311.80 g/mol . Key identifiers include:

- MDL Number : MFCD09953405

- CBNumber : CB12464524

- PubChem CID : Not explicitly listed in the provided sources, but structurally related piperidine derivatives (e.g., tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate) have PubChem entries (e.g., CID 45074242).

Structural Formula and Representation

The structural formula of 1-BOC-4-(3-CHLOROPHENYL)-4-HYDROXYPIPERIDINE is characterized by:

- A piperidine ring with a hydroxyl group and 3-chlorophenyl substituent at the 4-position.

- A BOC group (tert-butoxycarbonyl) attached to the nitrogen atom.

The SMILES notation is OC1(C2=CC=CC(Cl)=C2)CCN(C(OC(C)(C)C)=O)CC1 , which encodes the connectivity of atoms and functional groups. The InChIKey, ZXFLMSIMHISJFV , provides a unique identifier for computational and database referencing.

Conformational Analysis

Piperidine derivatives exhibit chair and twist-boat conformations, influenced by substituents and steric effects. For 4-substituted piperidines, the hydroxyl and 3-chlorophenyl groups introduce steric and electronic perturbations. Computational studies on analogous compounds (e.g., N-acylpiperidines) suggest that axial conformers are often favored due to pseudoallylic strain minimization between substituents and the BOC group. Specifically:

- The BOC group’s carbonyl oxygen may engage in electrostatic interactions with the axial 3-chlorophenyl group, stabilizing the axial conformer by 1.0–3.2 kcal/mol compared to equatorial orientations.

- Steric repulsion between the 3-chlorophenyl group and the piperidine ring’s hydrogen atoms further disfavors equatorial configurations.

Stereochemical Considerations

The compound contains two stereogenic centers at the 4-position of the piperidine ring (hydroxyl and 3-chlorophenyl groups). However, the provided sources do not specify whether the compound is synthesized as a racemic mixture or in an enantiomerically enriched form. For related tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate derivatives, crystallographic data confirm an (R,R) configuration at the 3- and 4-positions. The stereochemistry of this compound likely follows similar synthetic pathways, but explicit data are absent in the literature reviewed.

Crystallographic Data

No crystallographic data (e.g., X-ray diffraction parameters, unit cell dimensions) for this compound are reported in the provided sources. However, analogous piperidine derivatives exhibit monoclinic or orthorhombic crystal systems with hydrogen-bonding networks involving the hydroxyl and carbonyl groups. For example, tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate (CID 45074242) crystallizes in the P2₁2₁2₁ space group with a density of 1.312 g/cm³. These findings suggest that the title compound’s solid-state structure would similarly depend on intermolecular interactions between polar functional groups and aromatic stacking of the 3-chlorophenyl ring.

Properties

IUPAC Name |

tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-9-7-16(20,8-10-18)12-5-4-6-13(17)11-12/h4-6,11,20H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEACSENDPXQEFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678141 | |

| Record name | tert-Butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871112-37-7 | |

| Record name | 1,1-Dimethylethyl 4-(3-chlorophenyl)-4-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871112-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 4-Piperidone Hydrochloride Hydrate

A robust industrially viable method is described in CN104628625A, which involves:

- Starting with 4-piperidone hydrochloride hydrate.

- Alkalizing with liquefied ammonia and extracting with toluene.

- Drying over anhydrous magnesium sulfate and concentrating to obtain 4-piperidone.

- Reduction of 4-piperidone with sodium borohydride in methanol under reflux.

- Acid-base workup to neutral pH, extraction with dichloromethane, drying, and concentration.

- Crystallization from n-hexane to yield 4-hydroxypiperidine.

- Subsequent BOC protection by reaction with di-tert-butyl dicarbonate in methanol with potassium carbonate.

- Final crystallization from petroleum ether to obtain N-BOC-4-hydroxypiperidine as a white crystalline solid.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 4-Piperidone synthesis | 4-piperidone hydrochloride hydrate, NH3, toluene extraction, MgSO4 drying | N/A | N/A | Intermediate isolation |

| Reduction to 4-hydroxypiperidine | Sodium borohydride, methanol, reflux, pH 7 neutralization | ~83% | 98.9% | Controlled addition over 30 min |

| BOC protection | Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux | High | High | Crystallization from petroleum ether |

This method is noted for its simplicity, high yield, low cost, and suitability for industrial scale-up, producing a product with stable properties and high purity.

Alternative Method Using 4-Hydroxypiperidine

Another approach involves direct BOC protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate in aqueous sodium carbonate or sodium hydroxide solutions, followed by extraction with dichloromethane and purification steps. This method allows mild reaction conditions and efficient isolation of the protected product.

Introduction of the 3-Chlorophenyl Group

Although the direct preparation methods for this compound are less commonly detailed in public patents, the general strategy involves arylation at the 4-position of the piperidine ring, often via:

- Nucleophilic substitution or coupling reactions using 3-chlorophenyl derivatives.

- Use of palladium-catalyzed cross-coupling or other organometallic methods to introduce the aryl group selectively.

The presence of the hydroxy group at the 4-position and the BOC protection on nitrogen helps in directing and stabilizing the reaction intermediates.

Comparative Analysis of Preparation Methods

Summary Table of Preparation Steps for N-BOC-4-(3-CHLOROPHENYL)-4-HYDROXYPIPERIDINE

| Step No. | Process Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Synthesis of 4-piperidone | 4-piperidone hydrochloride hydrate, NH3, toluene extraction | 4-piperidone intermediate |

| 2 | Reduction to 4-hydroxypiperidine | Sodium borohydride, methanol, reflux | 4-hydroxypiperidine |

| 3 | Arylation with 3-chlorophenyl group | Palladium-catalyzed coupling or nucleophilic substitution (literature inferred) | 4-(3-chlorophenyl)-4-hydroxypiperidine |

| 4 | BOC protection of nitrogen | Di-tert-butyl dicarbonate, potassium carbonate, methanol, reflux | N-BOC-4-(3-chlorophenyl)-4-hydroxypiperidine |

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-(3-CHLOROPHENYL)-4-HYDROXYPIPERIDINE undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-BOC-4-(3-CHLOROPHENYL)-4-HYDROXYPIPERIDINE has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interaction with specific receptors in biological systems.

Enzyme Inhibition: Inhibition of enzymes involved in various biochemical pathways.

Modulation of Signaling Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural Analysis

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl group in the target compound is electron-withdrawing, reducing electron density on the piperidine ring compared to the 4-methoxyphenyl analog (electron-donating) . This difference influences reactivity in electrophilic substitutions or metal-catalyzed couplings. Cyano and trifluoromethyl groups () are strongly electron-withdrawing, enhancing stability and directing reactivity toward nucleophilic additions or cross-coupling reactions.

- Hydroxyl Group: The hydroxyl group in the target compound enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with cyano or morpholine carbonyl groups, which prioritize steric effects or hydrogen-bond acceptor properties .

Physicochemical Properties

- Polarity: Hydroxyl > morpholine carbonyl > methoxy > chloro > trifluoromethyl > cyano.

- Lipophilicity (logP): Trifluoromethyl > methoxy > chloro > hydroxyl > cyano (estimated based on substituent contributions).

- Thermal Stability : BOC-protected compounds generally decompose at ~150–200°C. The trifluoromethyl derivative () may exhibit higher thermal stability due to the strong C-F bond.

Biological Activity

1-BOC-4-(3-chlorophenyl)-4-hydroxypiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) protecting group, a hydroxyl group, and a chlorophenyl moiety, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₂O₂ |

| Molecular Weight | 270.73 g/mol |

| Melting Point | Not specified |

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism may involve:

- Modulation of Neurotransmitter Release : The compound may act as a modulator of acetylcholine receptors, influencing synaptic transmission and plasticity.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter degradation.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes findings from relevant studies:

| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Hypopharyngeal carcinoma | Apoptosis induction | 5.6 | |

| Colorectal cancer | M3 muscarinic receptor activation | 7.2 |

Neurological Disorders

This compound has potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that it may serve as an H3 receptor antagonist, which can enhance neurotransmitter release in conditions like Alzheimer's disease.

Study on Alzheimer’s Disease

In a study focused on Alzheimer’s treatment, derivatives similar to this compound were evaluated for their ability to inhibit cholinesterases. The results showed significant inhibition rates, suggesting potential for cognitive enhancement therapies.

Pain Management Research

Another study explored the anti-allodynic effects of piperidine derivatives in neuropathic pain models. The results indicated that these compounds could effectively reduce pain sensitivity in animal models, highlighting their potential for pain management therapies.

Q & A

Q. What are the critical safety protocols for handling 1-BOC-4-(3-chlorophenyl)-4-hydroxypiperidine in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is recommended if dust or aerosols form .

- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation .

- Spill Management: Avoid dry sweeping; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste via approved hazardous chemical protocols .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How is this compound synthesized, and what are the key reaction parameters?

Methodological Answer:

- Synthetic Route: Typical pathways involve Boc-protection of piperidine derivatives followed by nucleophilic substitution or hydroxylation at the 4-position. For example, coupling 3-chlorophenyl Grignard reagents with Boc-protected piperidinone intermediates under anhydrous conditions .

- Optimization: Control temperature (often 0–25°C) and pH (neutral to slightly basic) to prevent Boc-group cleavage. Use polar aprotic solvents (e.g., THF, DCM) for improved yield .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- Spectroscopy:

- NMR: H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for the 3-chlorophenyl group) .

- IR: Detect Boc-group carbonyl stretches (~1680–1720 cm) and hydroxyl bands (~3200–3500 cm) .

- Chromatography: HPLC with UV detection (λ = 254 nm) assesses purity. GC-MS confirms molecular ion peaks (e.g., [M+H] for CHClNO: calc. 310.12) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural characterization?

Methodological Answer:

- Multi-Technique Validation: Combine H-C HSQC/HMBC NMR to assign ambiguous proton-carbon correlations. For example, distinguish between regioisomers by cross-peak analysis of the piperidine ring .

- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl group orientation) via single-crystal diffraction .

- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16 with B3LYP/6-31G* basis sets) .

Q. What strategies mitigate instability issues during storage or reaction conditions?

Methodological Answer:

- Storage: Store under inert gas (N/Ar) at –20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group .

- Reaction Stability: Avoid strong acids/bases unless intentional deprotection is needed. For prolonged reactions, add stabilizers like BHT (0.1 wt%) to prevent radical degradation .

- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free piperidine via NH stretches) and adjust conditions dynamically .

Q. How can the biological activity of this compound be systematically evaluated?

Methodological Answer:

- Target Selection: Prioritize receptors/enzymes with known piperidine interactions (e.g., sigma-1 receptors, dopamine transporters) via molecular docking (AutoDock Vina) .

- In Vitro Assays:

- Binding Affinity: Radioligand displacement assays (e.g., H-labeled antagonists).

- Functional Activity: cAMP accumulation or calcium flux assays in HEK293 cells expressing target GPCRs .

- SAR Studies: Synthesize analogs (e.g., varying substituents on the chlorophenyl ring) to correlate structural features with IC values .

Q. How should researchers address discrepancies in published toxicity data for this compound?

Methodological Answer:

- Dose-Response Reevaluation: Conduct MTT assays across multiple cell lines (e.g., HepG2, HEK293) with controlled pH (7.4) and serum content (10% FBS) to standardize viability metrics .

- Metabolite Profiling: Use LC-MS/MS to identify oxidative or hydrolytic metabolites (e.g., de-Boc derivatives) that may contribute to toxicity .

- Cross-Species Comparison: Test in zebrafish embryos (FET assay) and murine models to assess in vivo vs. in vitro discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.